molecular formula C8H12N2O2 B2382559 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid CAS No. 1249548-97-7

2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid

Cat. No. B2382559
CAS RN: 1249548-97-7
M. Wt: 168.196
InChI Key: VRENFGFZLQYHLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 . It has a molecular weight of 154.17 g/mol . The compound is solid in form .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C7H10N2O2/c1-9-5-6(4-8-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) . The Canonical SMILES string is CN1C=C(C=N1)CCC(=O)O . These strings provide a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 154.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . The exact mass is 154.074227566 g/mol and the monoisotopic mass is also 154.074227566 g/mol . The topological polar surface area is 55.1 Ų . The heavy atom count is 11 .

Scientific Research Applications

Heterocyclization and Synthetic Potential

  • Study 1: A study by Flores et al. (2014) explored the efficient heterocyclization of certain derivatives into isoxazole and pyrazole compounds. This included the production of several methyl and ethyl 3-(isoxazol-3-yl)propanoates and 3-(1H-pyrazol-3-yl)propanoates, demonstrating the synthetic potential of these compounds in producing glutamate-like azolyl propanoates.

Corrosion Inhibition

  • Study 2: Research by Missoum et al. (2013) found that certain bipyrazolic derivatives, including compounds structurally similar to 2-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid, are very effective as corrosion inhibitors for C38 steel in hydrochloric acid solutions.

Crystal Structure Analysis

  • Study 3: Kumarasinghe et al. (2009) conducted a study on similar compounds, focusing on their crystal structure. This study highlighted the importance of X-ray analysis in unambiguously determining the structure of these complex molecules.

Synthesis from Levulinic Acid

  • Study 4: Another study by Flores et al. (2013) described the synthesis of 3-(pyrimidinyl) propanoates from levulinic acid. This process produced new types of glutamate-like 3-(trihalomethylatedpyrimidinyl)propanoates, demonstrating the diverse applications of these compounds in synthesis.

Catalytic and Biological Properties

  • Study 5: The research by Boussalah et al. (2009) synthesized functional multidendate ligands with structures similar to this compound and examined their catalytic properties. This study highlighted the potential of these compounds in catalysis and their biological effects.

properties

IUPAC Name

2-methyl-3-(1-methylpyrazol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6(8(11)12)3-7-4-9-10(2)5-7/h4-6H,3H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRENFGFZLQYHLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN(N=C1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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